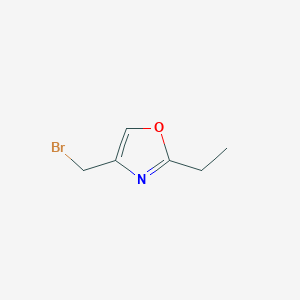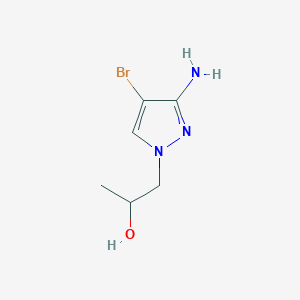
1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorobenzyl group attached to a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 2,5-dichlorobenzyl chloride with 1H-1,2,4-triazole-3-amine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions may vary, but it is generally performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichlorobenzyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: The compound’s biological activity has led to research into its potential use as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine
- 1-(3,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine
- 1-(2,6-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine
Uniqueness
1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine is unique due to the specific positioning of the dichlorobenzyl group, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 5 positions of the benzyl ring can enhance the compound’s stability and its ability to interact with biological targets.
Eigenschaften
Molekularformel |
C9H8Cl2N4 |
|---|---|
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
1-[(2,5-dichlorophenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-1-2-8(11)6(3-7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) |
InChI-Schlüssel |
SIXHWHBBPNVANE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CN2C=NC(=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13647494.png)








![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)

